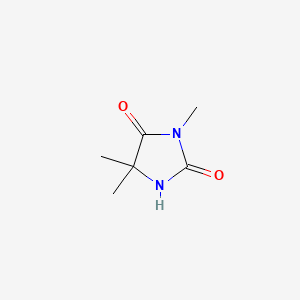

3,5,5-Trimethylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2)4(9)8(3)5(10)7-6/h1-3H3,(H,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMQQZWCUJLKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285263 | |

| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-19-3 | |

| Record name | 3,5-Trimethylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylimidazolidine-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE7M65UKK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,5,5 Trimethylimidazolidine 2,4 Dione and Its Derivatives

Established Synthetic Routes to the Imidazolidine-2,4-dione Core

The foundational methods for constructing the imidazolidine-2,4-dione (hydantoin) scaffold are characterized by their reliability and broad applicability. These routes typically involve the condensation of several small components to build the heterocyclic ring system.

Classical Condensation Approaches

The most prominent and direct method for the synthesis of 5,5-disubstituted hydantoins, including the 5,5-dimethylhydantoin (B190458) precursor to the target molecule, is the Bucherer-Bergs reaction. wikipedia.orgencyclopedia.pub This multicomponent reaction combines a ketone or aldehyde, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate to yield the corresponding hydantoin (B18101). alfa-chemistry.com For the synthesis of 5,5-dimethylhydantoin, the reaction begins with acetone (B3395972). wikipedia.org

The process is typically conducted by heating the reactants in a solvent mixture, such as aqueous ethanol, at temperatures around 60–70 °C. encyclopedia.pubmdpi.com The reaction works efficiently for a wide range of aliphatic and aromatic ketones, and the resulting hydantoins are often crystalline products that can be easily isolated and purified. mdpi.com The first reported formation of 5,5-dimethylhydantoin involved the exposure of acetone and hydrocyanic acid to sunlight. wikipedia.orgencyclopedia.pub

| Reactants | Reagents | Solvent | Conditions | Product | Ref |

| Acetone | Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) | Aqueous Ethanol | 60-70 °C, Heating | 5,5-Dimethylimidazolidine-2,4-dione | wikipedia.orgmdpi.com |

| Acetone Cyanohydrin | Ammonium Carbonate ((NH₄)₂CO₃) | Aqueous Ethanol | Heating | 5,5-Dimethylimidazolidine-2,4-dione | wikipedia.org |

This table presents a generalized summary of the Bucherer-Bergs reaction conditions.

Alkylation Strategies for Ring Formation

Following the formation of the 5,5-dimethylhydantoin core, the synthesis of 3,5,5-trimethylimidazolidine-2,4-dione is completed via a targeted alkylation step. The hydantoin ring possesses two nitrogen atoms available for alkylation, at the N-1 and N-3 positions. Due to the presence of two adjacent carbonyl groups, the proton on the N-3 imide nitrogen is significantly more acidic than the proton on the N-1 amide nitrogen. jst.go.jpthieme-connect.de

Consequently, alkylation under standard basic conditions preferentially occurs at the N-3 position. jst.go.jp The reaction involves treating 5,5-dimethylhydantoin with a suitable methylating agent, such as methyl iodide, in the presence of a base. While traditional methods achieve N-3 alkylation, recent studies have explored selective N-1 alkylation using specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF), highlighting the nuanced reactivity of the hydantoin ring. jst.go.jpnih.gov For the synthesis of the title compound, the more conventional N-3 methylation is the required transformation.

| Substrate | Alkylating Agent | Base/Conditions | Product | Ref |

| 5,5-Disubstituted Hydantoin | Methyl Iodide (CH₃I) | Standard Base (e.g., NaH) | N-3 Methylated Hydantoin | thieme-connect.de |

| Phenytoin (5,5-Diphenylhydantoin) | Methyl Iodide (CH₃I) | tBuOK or KHMDS in THF | N-1 Methylated Hydantoin | jst.go.jp |

This table illustrates the regioselectivity of hydantoin alkylation based on reaction conditions.

Advanced and Stereoselective Synthetic Protocols

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing steps, and controlling stereochemistry, particularly for the creation of complex or chiral analogues.

One-Pot Synthetic Efficiency

To streamline the synthesis of N-substituted hydantoins, one-pot procedures have been developed. These methods avoid the isolation of intermediates, thereby saving time and resources. One such approach involves performing the Bucherer-Bergs reaction and subsequent N-alkylation in a single reaction vessel. mdpi.com Another strategy for creating substituted hydantoins involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which form ureido intermediates that cyclize under basic conditions to yield the final products. thieme-connect.comthieme-connect.com These one-pot methods offer a practical and efficient alternative to conventional multi-step protocols for generating libraries of substituted hydantoin derivatives. nih.gov

Asymmetric Synthesis and Chiral Induction in Analogue Preparation

While 3,5,5-trimethylimidazolidine-2,4-dione is an achiral molecule, the synthesis of chiral analogues, where the two C-5 substituents are different or where a single substituent at C-5 creates a stereocenter, is of significant interest. Several strategies for the asymmetric synthesis of hydantoins have been established.

One effective method is the asymmetric hydrogenation of prochiral 5-alkylidene hydantoins. rsc.orgrsc.org This transformation can be achieved with high enantioselectivity using precious metal catalysts, such as rhodium or iridium, paired with chiral phosphine (B1218219) ligands. rsc.orgacs.org Another approach involves the organocatalytic Michael addition to hydantoin-based templates. A new method for synthesizing 5,5-disubstituted quaternary hydantoins with high enantioselectivity (›95% ee) utilizes bifunctional Brønsted base/H-bond catalysts to facilitate the Michael reaction. nih.gov More recently, a single-step enantioselective synthesis of 5-monosubstituted hydantoins has been developed through the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid, proceeding with yields up to 99% and high enantiomeric ratios. rsc.orgrsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The mechanism of the Bucherer-Bergs reaction has been a subject of study since its discovery. The currently accepted pathway involves several key steps:

Formation of an imine from the reaction of the starting ketone (acetone) with ammonia (B1221849) derived from ammonium carbonate. wikipedia.org

Attack of the cyanide ion on the imine to form an α-aminonitrile intermediate. wikipedia.orgalfa-chemistry.com

Nucleophilic addition of the amino group to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid. wikipedia.orgyoutube.com

An intramolecular cyclization of the cyano-carbamic acid produces a 5-imino-oxazolidin-2-one. alfa-chemistry.com

This intermediate then undergoes rearrangement, possibly via an isocyanate intermediate, to form the final, more stable hydantoin ring structure. wikipedia.orgyoutube.com

The mechanism for the N-alkylation of the hydantoin ring is more straightforward. It proceeds via the deprotonation of a nitrogen atom by a base to form a nucleophilic hydantoin anion. As the N-3 proton is more acidic, it is removed preferentially, and the resulting anion attacks the electrophilic methylating agent in a standard SN2 reaction to yield the N-3 methylated product. jst.go.jp

Strategies for Derivatization of the 3,5,5-Trimethylimidazolidine-2,4-dione Scaffold

The structure of 3,5,5-trimethylimidazolidine-2,4-dione possesses a single reactive site on the hydantoin nucleus for direct substitution: the N1-position. The N3-position is already substituted with a methyl group, and the C5-methyl groups are generally unreactive towards direct modification. Therefore, derivatization strategies predominantly involve reactions at the N1-position or the de novo synthesis of analogues with different C5-substituents.

The hydantoin ring contains two nitrogen atoms, N1 and N3. In the case of 3,5,5-trimethylimidazolidine-2,4-dione, the N3-position is already occupied by a methyl group, leaving the N1-position available for alkylation and arylation reactions.

N-Alkylation:

The N1-alkylation of hydantoins can be achieved under basic conditions. The choice of base and solvent system is crucial for achieving high selectivity and yield. While the N3-proton is generally more acidic in unsubstituted hydantoins, selective N1-alkylation can be accomplished using specific potassium bases. For instance, the use of potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) has been shown to favor N1-alkylation of 5,5-disubstituted hydantoins. This method is applicable to a range of alkyl halides, including methyl iodide, benzyl (B1604629) bromide, and allyl bromide.

A general procedure involves treating the N3-substituted hydantoin with a potassium base in an anhydrous aprotic solvent like THF, followed by the addition of the desired alkyl halide. The reaction typically proceeds at room temperature or with gentle heating.

N-Arylation:

The N-arylation of hydantoins, including the N1-position of N3-substituted derivatives, can be effectively carried out using copper-catalyzed cross-coupling reactions. These methods offer a versatile approach to introduce a wide variety of aryl and heteroaryl groups.

One common method involves the use of a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a ligand and a base. The reaction couples the hydantoin with an aryl halide (e.g., aryl iodide or aryl bromide). Another approach utilizes diaryliodonium salts as the arylating agent in the presence of a copper catalyst. This method can proceed under mild conditions and often exhibits high regioselectivity.

For the N1-arylation of a 3-substituted hydantoin, the reaction would typically involve the hydantoin, an arylating agent (aryl halide or diaryliodonium salt), a copper catalyst, a suitable ligand (such as a diamine), and a base in a polar aprotic solvent like dimethylformamide (DMF) or toluene.

| Reaction Type | Reagents and Conditions | Position of Derivatization |

| N-Alkylation | Alkyl halide, Potassium base (tBuOK or KHMDS), THF | N1 |

| N-Arylation | Aryl halide/Diaryliodonium salt, Copper(I) catalyst, Ligand, Base, DMF/Toluene | N1 |

The 3,5,5-trimethylimidazolidine-2,4-dione scaffold possesses two methyl groups at the C5-position. Direct functionalization of these exocyclic methyl groups is challenging due to the high bond dissociation energy of the C-H bonds in alkyl groups, making them generally unreactive towards substitution reactions under standard laboratory conditions.

Research into the selective activation and functionalization of such unactivated C-H bonds is an ongoing area of chemical research. However, established and commonly employed synthetic methodologies for the specific modification of the C5-methyl groups on a pre-formed 3,5,5-trimethylimidazolidine-2,4-dione ring are not widely reported in the scientific literature. Derivatization to introduce functionality at the C5-position is typically achieved through the synthesis of the hydantoin ring using a ketone precursor that already contains the desired functional group.

The synthesis of structurally elaborate analogues of 3,5,5-trimethylimidazolidine-2,4-dione typically involves the construction of the hydantoin ring from precursors that allow for the introduction of diverse and complex substituents, particularly at the C5 position.

Bucherer-Bergs Reaction:

A cornerstone in the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. wikipedia.orgmdpi.comencyclopedia.pubalfa-chemistry.com This multicomponent reaction involves the treatment of a ketone or an aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate. wikipedia.orgmdpi.comencyclopedia.pubalfa-chemistry.com To synthesize analogues of 3,5,5-trimethylimidazolidine-2,4-dione with more complex C5-substituents, one would start with a ketone that contains the desired functionalities. For example, using a ketone with one methyl group and another more complex alkyl or functionalized group would lead to a C5-monomethyl, C5-monosubstituted hydantoin.

Spirohydantoins:

A class of structurally elaborate analogues are spirohydantoins, where the C5-carbon of the hydantoin ring is also a spiro-atom of another ring system. These can be synthesized using the Bucherer-Bergs reaction starting from a cyclic ketone. nih.gov This approach allows for the fusion of the hydantoin ring with a variety of carbocyclic and heterocyclic ring systems, leading to conformationally constrained and structurally diverse molecules. The synthesis of spirohydantoins can also be achieved through solid-phase synthesis, enabling the creation of compound libraries for screening purposes. researchgate.netucl.ac.be

Tandem Reactions for 5,5-Disubstituted Hydantoins:

More recent synthetic strategies provide connective routes to 5,5-disubstituted hydantoins from simple ester-derived starting materials. nih.govrsc.orgresearchgate.netscispace.com One such method involves a one-pot tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. This process generates a quaternary α-amino acid derivative that cyclizes to form the hydantoin ring, allowing for the introduction of two different substituents at the C5-position. nih.govrsc.orgresearchgate.netscispace.com This methodology offers a powerful way to create analogues with precise control over the substitution pattern at the C5-position.

| Synthetic Method | Starting Materials | Key Features | Resulting Analogue Type |

| Bucherer-Bergs Reaction | Ketone/Aldehyde, Alkali Metal Cyanide, Ammonium Carbonate | Multicomponent reaction, versatile for C5-substitution. wikipedia.orgmdpi.comencyclopedia.pubalfa-chemistry.com | 5,5-Disubstituted Hydantoins |

| Spirohydantoin Synthesis | Cyclic Ketone, Alkali Metal Cyanide, Ammonium Carbonate | Forms a spirocyclic system at C5. nih.govresearchgate.netucl.ac.be | Spirohydantoins |

| Tandem Amination/Arylation | Silyl Ketene Acetal, Azocarboxamide | Connective synthesis, allows for diverse C5-disubstitution. nih.govrsc.orgresearchgate.netscispace.com | 5,5-Disubstituted Hydantoins |

Chemical Reactivity and Mechanistic Studies of 3,5,5 Trimethylimidazolidine 2,4 Dione

Nucleophilic Reactivity and Substitution Reactions

The primary site of nucleophilic reactivity in 3,5,5-trimethylimidazolidine-2,4-dione is the nitrogen atom at the N1 position. The presence of an acidic proton on this nitrogen allows for deprotonation by a base, generating a potent nucleophilic anion. This anion can then participate in various substitution reactions.

One of the most significant reactions is the Mannich reaction , a type of aminoalkylation. tum.deic.ac.uk This three-component condensation involves an active hydrogen-containing compound (the hydantoin), formaldehyde, and a primary or secondary amine. tum.de For 3,5,5-trimethylimidazolidine-2,4-dione, the reaction proceeds by substitution at the N1 position, leading to the formation of N-Mannich bases. nih.gov Studies on the related 5,5-diphenylimidazolidine-2,4-dione have demonstrated that nucleophilic substitution via the Mannich reaction is a viable pathway for creating new derivatives. ceon.rs

N-Alkylation is another key substitution reaction. Research on the parent compound, 5,5-dimethylhydantoin (B190458), shows that the nitrogen atoms can be regioselectively alkylated. libretexts.org While the N3 position is often alkylated first in the parent compound, 3,5,5-trimethylimidazolidine-2,4-dione is already substituted at this position. Therefore, alkylation with various alkyl halides in the presence of a base, such as potassium carbonate, would occur specifically at the N1 position to yield 1,3,5,5-tetrasubstituted imidazolidine-2,4-dione derivatives. libretexts.org A stronger base like sodium hydride can also be employed to facilitate this substitution. libretexts.org

| Reaction Type | Reagents | Typical Base | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | 1-Alkyl-3,5,5-trimethylimidazolidine-2,4-dione |

| Mannich Reaction | Formaldehyde, Secondary Amine (R₂NH) | - | 1-(Dialkylaminomethyl)-3,5,5-trimethylimidazolidine-2,4-dione |

Electrophilic Reactivity of the Imidazolidine-2,4-dione Ring

The electrophilic character of the 3,5,5-trimethylimidazolidine-2,4-dione ring is centered on the two carbonyl carbons, C2 and C4. The polarization of the carbon-oxygen double bond results in a partial positive charge (δ+) on these carbon atoms, making them susceptible to attack by nucleophiles. masterorganicchemistry.comslideshare.net

Nucleophilic attack on a carbonyl carbon leads to the formation of a tetrahedral intermediate, where the hybridization of the carbon changes from sp² to sp³. slideshare.netic.ac.uk The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can initiate reactions that may lead to ring-opening, particularly under harsh conditions. The general mechanism involves the addition of the nucleophile to the carbonyl, followed by protonation of the resulting alkoxide to yield a tetrahedral adduct, or elimination of a leaving group, which in this case would necessitate ring cleavage.

Ring-Opening and Cyclization Pathways

The imidazolidine-2,4-dione ring, while generally stable, can undergo ring-opening reactions under specific conditions. One of the most common pathways is alkaline hydrolysis . Studies on related 3-arylimidazolidine-2,4-diones have shown that in aqueous alkaline solutions (pH > 8), the ring opens via nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon (typically C4). nih.gov This process leads to the formation of a hydantoic acid derivative. The reaction kinetics demonstrate a first-order dependence on the hydroxide ion concentration in mildly alkaline media. nih.gov At very high pH, an unreactive anion is formed through deprotonation, which slows the reaction. nih.gov

A notable application involving the specific structure of 3,5,5-trimethylimidazolidine-2,4-dione (referred to as HHyd3 in some literature) is its use as a cocatalyst in the ring-opening polymerization (ROP) of cyclic esters. In this process, an organic superbase deprotonates the hydantoin (B18101) at the N1 position. The resulting hydantoinate anion acts as a nucleophile that initiates the polymerization by attacking and opening the cyclic ester monomer. This demonstrates a functional ring-opening application initiated by the deprotonated form of the molecule itself.

| Pathway | Conditions/Reagents | Mechanism | Product |

|---|---|---|---|

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH) | Nucleophilic attack by OH⁻ on a carbonyl carbon. | Hydantoic acid derivative |

| Initiation of ROP | Organic superbase (e.g., DBU), cyclic ester monomer | Deprotonation at N1, followed by nucleophilic attack on the monomer. | Polymer chain with hydantoin end-group |

Transformations Involving Functional Group Interconversions (e.g., halogenation, reduction)

The imidazolidine-2,4-dione scaffold allows for various functional group interconversions, with halogenation being a well-documented transformation for the parent structure.

Halogenation of 5,5-dimethylhydantoin at the nitrogen positions yields N-halo derivatives, which are effective halogenating agents and disinfectants. For 3,5,5-trimethylimidazolidine-2,4-dione, the N3 position is blocked by a methyl group, so halogenation would occur regioselectively at the N1 position. Reaction with sources of electrophilic halogens, such as elemental bromine, would lead to the formation of 1-bromo-3,5,5-trimethylimidazolidine-2,4-dione. libretexts.org

Reduction of the carbonyl groups in the hydantoin ring requires potent reducing agents due to the stability of the amide-like functionalities. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. By analogy, the complete reduction of both carbonyl groups in 3,5,5-trimethylimidazolidine-2,4-dione with a powerful reducing agent like LiAlH₄ would be expected to yield the corresponding 3,5,5-trimethylimidazolidine. Partial or selective reduction to form hydroxyl groups instead of methylene (B1212753) groups is generally difficult to achieve with such strong reducing agents but might be possible with modified or milder hydride reagents. ic.ac.uk

Studies on Tautomerism and Isomerization

3,5,5-Trimethylimidazolidine-2,4-dione can exhibit a form of constitutional isomerism known as tautomerism. Tautomers are isomers that readily interconvert, often through the migration of a proton. The most relevant form for this molecule is amide-imidol tautomerism , which is a specific type of keto-enol tautomerism.

The equilibrium involves the migration of the proton from the N1 nitrogen to the oxygen of the adjacent carbonyl group at the C2 position. This results in the formation of the imidol tautomer, which contains a hydroxyl group and a carbon-nitrogen double bond (C=N).

Keto (Amide) Form: 3,5,5-Trimethylimidazolidine-2,4-dione Enol (Imidol) Form: 2-Hydroxy-3,5,5-trimethyl-1,5-dihydro-4H-imidazol-4-one

Under normal conditions, the equilibrium for simple amides and ketones strongly favors the keto form. However, the presence of the enol (imidol) form, even in small concentrations, is significant as it can exhibit different reactivity. For instance, the imidol tautomer can be more nucleophilic at different positions compared to the amide form. The interconversion between these tautomers can be catalyzed by either acid or base.

Advanced Spectroscopic and Crystallographic Characterization of 3,5,5 Trimethylimidazolidine 2,4 Dione

High-Resolution Spectroscopic Techniques

The FT-IR spectrum of 5,5-dimethylhydantoin (B190458) exhibits characteristic absorption bands that are anticipated to be present in the spectrum of 3,5,5-Trimethylimidazolidine-2,4-dione. researchgate.net The key vibrational bands include the N-H stretching, C-H stretching, and the symmetric and asymmetric stretching of the two carbonyl (C=O) groups within the imidazolidine-2,4-dione ring. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 5,5-dimethylhydantoin | Description |

| N-H Stretch | ~3200 | A broad absorption due to the hydrogen-bonded N-H group at the N-1 position. |

| C-H Stretch | 2900-3000 | Absorptions corresponding to the symmetric and asymmetric stretching of the methyl groups. |

| C=O Asymmetric Stretch | ~1770 | A strong band resulting from the out-of-phase stretching of the two carbonyl groups. |

| C=O Symmetric Stretch | ~1710 | A strong band from the in-phase stretching of the two carbonyl groups. |

This interactive data table is based on expected values derived from analogous compounds.

For 3,5,5-Trimethylimidazolidine-2,4-dione, the N-H stretching frequency is expected to be present due to the hydrogen atom at the N-1 position. The C-H stretching region would show absorptions for the three methyl groups. The two carbonyl groups at positions 2 and 4 will give rise to strong, characteristic absorption bands in the region of 1700-1800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

The ¹H and ¹³C NMR spectra of 3,5,5-trimethylhydantoin (an alternative name for 3,5,5-Trimethylimidazolidine-2,4-dione) have been reported, confirming the molecular structure. rsc.org

In the ¹H NMR spectrum, two distinct signals are expected: one for the two equivalent methyl groups at the C-5 position and another for the methyl group at the N-3 position. A broad singlet corresponding to the N-H proton at the N-1 position would also be anticipated. The integration of these signals would correspond to a 6:3:1 ratio.

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the different carbon environments in the molecule: the quaternary C-5 carbon, the two equivalent C-5 methyl carbons, the N-3 methyl carbon, and the two carbonyl carbons (C-2 and C-4), which may have slightly different chemical shifts.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| C(5)-(CH₃)₂ | Value not explicitly stated | C=O (C-2 & C-4) | Values not explicitly stated |

| N(3)-CH₃ | Value not explicitly stated | C-5 | Value not explicitly stated |

| N(1)-H | Value not explicitly stated | C(5)-(CH₃)₂ | Value not explicitly stated |

| N(3)-CH₃ | Value not explicitly stated |

This interactive data table is based on reported spectra from a doctoral thesis; however, the exact numerical values were not provided in the abstract. The presence of the signals is confirmed. rsc.org

While specific 2D NMR data for 3,5,5-Trimethylimidazolidine-2,4-dione are not available in the provided search results, the expected correlations can be predicted based on its structure.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations would include:

Correlations from the protons of the C-5 methyl groups to the C-5 quaternary carbon and the C-4 carbonyl carbon.

A correlation from the protons of the N-3 methyl group to the C-2 and C-4 carbonyl carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons. Expected NOESY correlations would include:

A correlation between the protons of the N-3 methyl group and the protons of the C-5 methyl groups, which would indicate their spatial closeness.

These 2D NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and three-dimensional structure of the molecule in solution.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 3,5,5-Trimethylimidazolidine-2,4-dione (C₆H₁₀N₂O₂), the expected molecular weight is approximately 142.16 g/mol .

While a specific mass spectrum for 3,5,5-Trimethylimidazolidine-2,4-dione was not found, the fragmentation pattern can be predicted based on the analysis of a similar compound, 3-methyl-5-isopropylhydantoin. researchgate.net The fragmentation of hydantoin (B18101) derivatives often involves the cleavage of the ring and the loss of small neutral molecules or radicals.

A likely fragmentation pathway for 3,5,5-Trimethylimidazolidine-2,4-dione would involve the initial formation of the molecular ion (M⁺˙) at m/z 142. Subsequent fragmentation could include:

Loss of a methyl radical (•CH₃) from the C-5 position to form a stable ion at m/z 127.

Cleavage of the imidazolidine (B613845) ring, potentially leading to the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments.

| Ion | Proposed Formula | m/z (Expected) |

| [M]⁺˙ | [C₆H₁₀N₂O₂]⁺˙ | 142 |

| [M - CH₃]⁺ | [C₅H₇N₂O₂]⁺ | 127 |

| Further fragments | Various | <127 |

This interactive data table presents predicted fragmentation based on the principles of mass spectrometry and data from analogous compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

X-ray Crystallography and Supramolecular Chemistry

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This arrangement, governed by intermolecular forces, is the realm of supramolecular chemistry.

As of the latest search, a crystal structure for 3,5,5-Trimethylimidazolidine-2,4-dione has not been reported in the Cambridge Structural Database. However, the crystal structure of its isomer, 1,5,5-trimethyl-imidazolidine-2,4-dione, has been determined. While not the target molecule, its analysis can provide insights into the types of supramolecular interactions that might be expected for the 3,5,5-trimethyl isomer.

It is plausible that 3,5,5-Trimethylimidazolidine-2,4-dione would also exhibit a rich supramolecular chemistry in the solid state, with the N-H group at the N-1 position acting as a hydrogen bond donor and the carbonyl oxygens acting as acceptors. The precise packing motif, however, would depend on the steric influence of the methyl group at the N-3 position.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is an essential technique for the precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details. For the imidazolidine-2,4-dione class of compounds, SCXRD studies on derivatives, such as those with phenyl or ethyl groups, have provided valuable insights into the typical geometry of the five-membered hydantoin ring. researchgate.netresearchgate.net However, without a specific crystallographic study on 3,5,5-trimethylimidazolidine-2,4-dione, its exact molecular geometry and conformation remain undetermined.

Powder X-ray Diffraction (PXRD) for Phase Characterization and Polymorphism

Powder X-ray diffraction is a key method for characterizing the crystalline phase of a bulk sample and for identifying different polymorphic forms. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for its specific crystal structure. To date, no PXRD patterns for 3,5,5-trimethylimidazolidine-2,4-dione have been published, preventing an analysis of its phase characteristics or an investigation into potential polymorphism.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice and the non-covalent interactions between them are crucial for understanding the physical properties of a solid. While specific data for 3,5,5-trimethylimidazolidine-2,4-dione is not available, the analysis of related structures offers a general overview of the types of interactions that are likely to govern its crystal packing.

In the crystal structures of related imidazolidine-2,4-dione derivatives, hydrogen bonding plays a significant role in the molecular assembly. The presence of an N-H group and carbonyl (C=O) groups in the hydantoin ring facilitates the formation of robust N-H•••O hydrogen bonds, which often lead to the formation of chains or dimers. researchgate.netresearchgate.net Weaker C-H•••O interactions are also commonly observed, further stabilizing the crystal structure. researchgate.net

The polar nature of the amide and carbonyl groups within the imidazolidine-2,4-dione ring leads to electrostatic interactions that influence crystal packing. The distribution of partial positive and negative charges on the atoms of the molecule contributes to the cohesive energy of the crystal.

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. Since 3,5,5-trimethylimidazolidine-2,4-dione lacks aromatic substituents, significant pi-stacking interactions are not expected to be a feature of its crystal structure. In contrast, derivatives containing phenyl groups often exhibit C-H•••π or π-π stacking interactions that play a role in their crystal packing. researchgate.netresearchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contacts can be identified. The surface is colored to highlight contacts shorter than, equal to, and longer than the van der Waals radii, providing a detailed picture of the crystal packing forces.

A key output of this analysis is the 2D fingerprint plot, which summarizes the distribution of intermolecular contacts. This plot provides quantitative percentages for various types of atomic contacts, such as H···H, O···H, and C···H interactions. For 3,5,5-trimethylimidazolidine-2,4-dione, this analysis would reveal the dominant forces governing its solid-state architecture. A hypothetical data table would quantify these contributions.

Hypothetical Table of Intermolecular Contacts from Hirshfeld Surface Analysis: This table is for illustrative purposes only as specific data for 3,5,5-trimethylimidazolidine-2,4-dione is not available.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

| Other | Data not available |

Topological Analysis of Electron Density (e.g., NCI Method)

The topological analysis of the electron density, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) method, provides profound insight into the nature of chemical bonds and intermolecular interactions. The NCI method, in particular, is adept at visualizing weak, non-covalent interactions in real space.

This analysis identifies critical points in the electron density that correspond to different types of interactions (e.g., hydrogen bonds, van der Waals forces). By plotting the reduced density gradient (RDG) against the sign of the second eigenvalue of the Hessian of the electron density, different interactions can be color-coded and mapped onto the molecular structure. This would allow for a detailed qualitative and quantitative description of the bonding environment of 3,5,5-trimethylimidazolidine-2,4-dione.

Crystallographic Symmetry and Space Group Determinations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields fundamental information, including the unit cell parameters, crystal system, and the space group, which describes the symmetry elements present in the crystal.

The determination of the space group and other crystallographic parameters is crucial for understanding the packing efficiency, stability, and physical properties of the crystalline material. For 3,5,5-trimethylimidazolidine-2,4-dione, this data would provide the foundation for all other solid-state analyses, including the Hirshfeld and topological studies.

Hypothetical Crystallographic Data Table: This table is for illustrative purposes only as specific data for 3,5,5-trimethylimidazolidine-2,4-dione is not available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₂O₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Theoretical and Computational Investigations of 3,5,5 Trimethylimidazolidine 2,4 Dione

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,5,5-trimethylimidazolidine-2,4-dione. These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional conformation.

Subsequent calculations can determine a variety of electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In the case of the imidazolidine-2,4-dione core, the carbonyl oxygens are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack, while the N-H protons (if present) would be electron-deficient (positive potential) and thus act as hydrogen bond donors.

Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of an Imidazolidine-2,4-dione Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on related imidazolidine-2,4-dione derivatives.

Computational Analysis of Intermolecular Interaction Energetics (Energy Frameworks)

Understanding the intermolecular interactions of 3,5,5-trimethylimidazolidine-2,4-dione is crucial for predicting its crystal packing and solid-state properties. Computational methods can be used to calculate the energetics of these interactions. By analyzing the crystal structure, various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking (if aromatic substituents are present), can be identified.

Energy framework analysis is a computational tool that visualizes and quantifies the interaction energies between molecules in a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between a central molecule and its neighbors. The results are often represented as "energy frameworks," which are graphical representations of the strength and nature of the intermolecular forces. These frameworks can reveal the dominant interactions that govern the crystal packing and can help in understanding the mechanical and thermal properties of the material.

For 3,5,5-trimethylimidazolidine-2,4-dione, the primary intermolecular interactions would likely be hydrogen bonding involving the N-H group and the carbonyl oxygens, as well as dipole-dipole interactions arising from the polar nature of the dione (B5365651) ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While 3,5,5-trimethylimidazolidine-2,4-dione has a relatively rigid core, the substituents and the ring itself can exhibit some degree of flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior.

These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the flexibility of various parts of the structure. For instance, an MD simulation could be used to study the puckering of the imidazolidine-2,4-dione ring and the rotational freedom of the methyl groups. This information is valuable for understanding how the molecule might interact with biological targets or how it might behave in different solvent environments.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming chemical structures.

Infrared (IR) Spectroscopy: By performing a frequency calculation after a geometry optimization, the vibrational modes of 3,5,5-trimethylimidazolidine-2,4-dione can be predicted. The calculated IR spectrum will show characteristic peaks corresponding to the stretching and bending of different functional groups. For this molecule, prominent peaks would be expected for the C=O stretching of the carbonyl groups, N-H stretching, and C-H stretching and bending of the methyl groups. Comparing the predicted spectrum with an experimental one can aid in the assignment of the observed bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be calculated using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of the synthesized compound. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecule's structure.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Imidazolidine-2,4-dione

| Parameter | Predicted Value | Experimental Value |

| IR (cm⁻¹) | ||

| C=O stretch | 1720, 1785 | 1715, 1780 |

| N-H stretch | 3250 | 3240 |

| ¹H NMR (ppm) | ||

| N-H | 8.5 | 8.3 |

| CH₃ | 1.3 | 1.2 |

| ¹³C NMR (ppm) | ||

| C=O | 155, 170 | 156, 171 |

| C(CH₃)₂ | 60 | 59 |

| CH₃ | 25 | 24 |

Note: The values in this table are for illustrative purposes and represent the typical level of agreement between predicted and experimental data for related molecules.

Computational Mechanistic Studies of Reactions Involving the Imidazolidine-2,4-dione Core

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving the imidazolidine-2,4-dione core, such as hydrolysis, alkylation, or condensation reactions, computational studies can provide detailed insights into the reaction pathway.

By calculating the potential energy surface of the reaction, chemists can identify the transition states, intermediates, and products. The activation energies for different possible pathways can be calculated to determine the most likely reaction mechanism. For example, a computational study of the hydrolysis of 3,5,5-trimethylimidazolidine-2,4-dione could elucidate whether the reaction proceeds through a stepwise or concerted mechanism and could identify the rate-determining step. These studies can also reveal the role of catalysts or solvent molecules in the reaction.

Applications and Advanced Materials Chemistry of 3,5,5 Trimethylimidazolidine 2,4 Dione

Role as a Versatile Chemical Synthon and Building Block in Organic Synthesis

3,5,5-Trimethylimidazolidine-2,4-dione serves as a versatile building block in organic synthesis, primarily through functionalization of its N-1 secondary amine. Unlike many other hydantoins, the C-5 position is sterically blocked by two methyl groups, which prevents common condensation reactions at this site. This structural feature directs synthetic modifications to the nitrogen atoms, with the N-1 proton being the most accessible for substitution reactions.

The reactivity of the N-1 position allows for the introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures. This site can undergo reactions such as alkylation, acylation, and Michael additions, making the 3,5,5-trimethylimidazolidine-2,4-dione scaffold a reliable synthon for preparing N-1 substituted derivatives. The resulting compounds are often explored for their biological activities, building upon the known pharmacological importance of the hydantoin (B18101) core. researchgate.netekb.eg The synthesis of these derivatives is crucial for developing new therapeutic agents and functional organic molecules. mdpi.comnih.gov

| Reaction Type | Reagent | Product Class | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | N-1-Alkyl-3,5,5-trimethylimidazolidine-2,4-diones | Core reaction for creating diverse libraries of compounds for screening. |

| N-Acylation | Acyl Chlorides / Anhydrides | N-1-Acyl-3,5,5-trimethylimidazolidine-2,4-diones | Introduces amide functionality, modifying electronic properties and hydrogen bonding capabilities. |

| Mannich Reaction | Formaldehyde, Secondary Amine | N-1-Aminomethyl derivatives | Provides a route to water-soluble derivatives and links to other molecular fragments. researchgate.net |

Integration into Complex Heterocyclic Systems

The 3,5,5-trimethylimidazolidine-2,4-dione core can be integrated into larger, more complex heterocyclic systems. While the gem-dimethyl substitution at C-5 prevents its direct use in the synthesis of spiro-heterocycles through traditional condensation methods that require a reactive methylene (B1212753) group at C-5 ijacskros.comchem-soc.si, its N-1 position provides a reactive handle to link or fuse the hydantoin ring with other cyclic structures.

Research has demonstrated the synthesis of fused bicyclic and tricyclic hydantoin systems through intramolecular cyclization reactions involving substituents placed at the N-1 position. ceon.rsresearchgate.net For instance, an appropriate alkenyl or other reactive chain attached to the N-1 nitrogen can undergo a cyclization reaction to form a new ring fused to the original imidazolidine-2,4-dione core. This strategy allows for the creation of rigid, three-dimensional structures with potential applications in medicinal chemistry and materials science. researchgate.net

Catalytic Applications in Polymer Chemistry

Recent advancements have identified 3,5,5-trimethylimidazolidine-2,4-dione as a key component in novel organocatalytic systems for polymer synthesis, particularly in the ring-opening polymerization (ROP) of cyclic esters.

3,5,5-Trimethylimidazolidine-2,4-dione (denoted as HHyd3 in some literature) has been successfully employed as a co-catalyst in binary organocatalytic systems. rsc.org When paired with a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), it forms a highly effective and tunable catalytic duo. The acidity, steric demand, and nucleophilicity of the system can be finely adjusted by modifying the hydantoin structure, although 3,5,5-trimethylimidazolidine-2,4-dione itself has shown optimal performance in several cases. rsc.org This approach avoids the use of metal-based catalysts, offering a greener and more biocompatible route to polyester (B1180765) synthesis.

The binary catalyst system of 3,5,5-trimethylimidazolidine-2,4-dione and an organic base has proven efficient for the ROP of various cyclic esters, including L-lactide (LLA) and trimethylene carbonate (TMC). rsc.org These polymerizations exhibit characteristics of controlled or living processes, allowing for the synthesis of polymers with predictable molecular weights and narrow dispersity (Đ). For example, the polymerization of TMC using the HHyd3/DBU system can proceed to near-quantitative conversion in bulk at 90°C within 30 minutes, yielding poly(trimethylene carbonate) with a narrow dispersity of 1.12. rsc.org This control enables the preparation of well-defined homopolymers and block copolymers, such as P(TMC-b-LLA). rsc.org

| Monomer | Conditions | Time | Conversion (%) | Mₙ (kg/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|

| L-Lactide (LLA) | Toluene, 25°C | 24 h | 98 | 14.5 | 1.06 |

| Trimethylene Carbonate (TMC) | Bulk, 90°C | 0.5 h | 97 | 14.4 | 1.12 |

The catalytic activity of the 3,5,5-trimethylimidazolidine-2,4-dione/base system is understood through a cooperative activation mechanism. rsc.org The organic superbase deprotonates the hydantoin at the N-1 position, forming a nucleophilic hydantoinate anion and a protonated base (conjugate acid). The hydantoinate anion then activates the growing polymer chain by coordinating with its terminal hydroxyl group, enhancing its nucleophilicity. Simultaneously, the conjugate acid of the base acts as a hydrogen-bond donor, activating the cyclic ester monomer and making it more susceptible to nucleophilic attack. This dual activation pathway is responsible for the high efficiency and controlled nature of the polymerization. rsc.org

Potential in Functional Materials Development

The 3,5,5-trimethylimidazolidine-2,4-dione structure is a promising platform for the development of advanced functional materials. The broader hydantoin family is already well-established in pharmaceuticals, with derivatives used as anticonvulsant, antiarrhythmic, and anticancer agents. ekb.egmdpi.com This inherent bioactivity makes polymers and materials incorporating the hydantoin scaffold attractive for biomedical applications.

In materials science, related 5,5-dimethylhydantoin (B190458) structures have been converted into N-halamine derivatives, which can be incorporated into polymers to create materials with potent, rechargeable antimicrobial properties. arcjournals.org Furthermore, the ability to functionalize the N-1 position of 3,5,5-trimethylimidazolidine-2,4-dione allows for its use as a monomer or as a functional additive in polymer synthesis. By attaching polymerizable groups (like allyl or acrylate (B77674) moieties) to the N-1 position, the hydantoin core can be covalently integrated into polymer backbones, potentially imparting enhanced thermal stability, specific binding capabilities, or desirable photophysical properties to the final material. rsc.org

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

The synthesis of hydantoin (B18101) derivatives has a rich history, with established methods such as the Bucherer-Bergs reaction and modern variations providing reliable access to this scaffold. nih.gov However, future research concerning 3,5,5-Trimethylimidazolidine-2,4-dione is likely to focus on refining these processes with an emphasis on efficiency, sustainability, and scalability.

Future synthetic endeavors could prioritize the development of continuous flow processes, which offer superior control over reaction parameters and can lead to higher yields and purity while minimizing waste. tandfonline.com Furthermore, exploring biocatalytic routes using engineered hydantoinase enzymes could provide a highly selective and environmentally benign pathway to this and related compounds. Advancements in characterization are also anticipated. While standard spectroscopic techniques are routine, the application of advanced solid-state NMR and X-ray crystallography techniques could provide deeper insights into the crystal packing and intermolecular interactions of 3,5,5-Trimethylimidazolidine-2,4-dione, which are crucial for understanding its physical properties and for materials science applications.

| Research Thrust | Objective | Potential Methodology | Expected Outcome |

| Green Synthesis | Develop an environmentally friendly and efficient synthesis protocol. | Biocatalysis using immobilized enzymes; Microwave-assisted organic synthesis (MAOS) in aqueous media. | Reduced solvent waste, lower energy consumption, and high-purity product without extensive purification. |

| Process Chemistry | Enhance scalability and process safety for industrial production. | Continuous flow chemistry; Automated reaction optimization platforms. | Improved yield, consistent product quality, and safer manufacturing processes. |

| Advanced Characterization | Elucidate detailed solid-state structure and intermolecular forces. | Single-crystal X-ray diffraction at various temperatures; Solid-state NMR (ssNMR). | A precise understanding of crystal polymorphism and its influence on physical properties like solubility and stability. |

Unexplored Reactivity and Mechanistic Frontiers

The reactivity of the hydantoin ring is well-documented, particularly at the N1 and N3 positions. However, the specific reactivity profile of 3,5,5-Trimethylimidazolidine-2,4-dione remains underexplored. The presence of the N3-methyl group and the gem-dimethyl group at the C5 position creates a unique steric environment that could lead to novel chemical behavior.

Future investigations should focus on the selective functionalization of the C5-methyl groups through C-H activation strategies. Success in this area would open pathways to a new class of derivatives with potentially valuable properties. Mechanistic studies, combining experimental kinetics with Density Functional Theory (DFT) calculations, will be crucial to understand the pathways of these new transformations. researchgate.net Such studies could reveal transition states and reaction intermediates, providing a rational basis for catalyst design and reaction optimization. researchgate.net Another frontier is the exploration of its potential as a chiral auxiliary or ligand in asymmetric catalysis, should a stereoselective synthesis for chiral analogs be developed.

Emerging Roles in Chemical Transformations and Materials Science

While hydantoins are primarily known for their pharmacological activities, their application in materials science and catalysis is a rapidly growing field. ekb.egrsc.org The structural rigidity and hydrogen bonding capabilities of the hydantoin core make it an attractive building block for supramolecular chemistry and polymer science.

Future research could explore the incorporation of 3,5,5-Trimethylimidazolidine-2,4-dione as a monomer in the synthesis of novel polyamides or polyimides. The gem-dimethyl group at the C5 position could impart increased thermal stability and solubility to the resulting polymers. In the realm of chemical transformations, its potential as an organocatalyst for various reactions warrants investigation. Furthermore, its derivatives could serve as functional additives, for example, as thermal stabilizers or curing agents in epoxy resins. The exploration of its photophysical properties, an area of increasing interest for hydantoins, could also uncover applications in optoelectronics. rsc.org

| Application Area | Potential Role of 3,5,5-Trimethylimidazolidine-2,4-dione | Research Direction | Potential Impact |

| Polymer Chemistry | Monomer or additive | Synthesis of high-performance polymers (e.g., polyhydantoins) with enhanced thermal stability. | Development of novel, durable materials for demanding applications. |

| Organocatalysis | Catalyst scaffold | Investigation of its efficacy in promoting reactions such as aldol (B89426) or Michael additions. | Discovery of new, metal-free catalytic systems for organic synthesis. |

| Materials Science | Building block for functional materials | Development of hydantoin-based sensors or optoelectronic materials. rsc.org | Creation of new smart materials with sensing or light-emitting capabilities. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. For 3,5,5-Trimethylimidazolidine-2,4-dione, this integrated approach can accelerate discovery and deepen understanding.

Future research will benefit significantly from the use of computational tools to predict reactivity, screen for potential applications, and interpret experimental results. Molecular dynamics simulations can be employed to study its interactions with biological targets or its behavior in different solvent environments. nih.gov High-throughput screening, guided by machine learning algorithms, could rapidly identify promising derivatives for specific applications, such as catalysis or materials science, thereby streamlining the experimental workflow. This combination of in silico prediction and targeted experimental validation will be instrumental in unlocking the full potential of this compound. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.